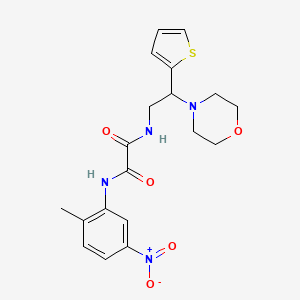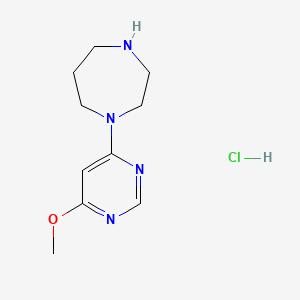![molecular formula C10H12ClN3O4S B2686681 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid CAS No. 1396965-88-0](/img/structure/B2686681.png)
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a chloro group at the 6-position and a nitro group at the 3-position. The 2-position of the pyridine ring is attached to an amino group, which is further connected to a 4-(methylsulfanyl)butanoic acid group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . More detailed analysis or experimental data would be needed to determine these properties.Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Research into the chemical synthesis and potential applications of compounds similar to 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid has highlighted their significance in drug development and the synthesis of complex molecules. For instance, the development of multi-kilogram-scale syntheses supports preclinical and clinical studies by providing scalable methods to produce novel drug candidates, including selective and reversible antagonists of specific receptors (Andersen et al., 2013). Similarly, the synthesis of heavily substituted 2-aminopyridines, through the displacement of a methylsulfinyl group, underlines the versatility of related compounds in medicinal chemistry and their role in the development of therapeutics (Teague, 2008).
Molecular Docking and Biological Activity
The utility of derivatives of this compound in biological applications is further emphasized by studies on molecular docking and their structural, electronic, and optical properties. These investigations provide insights into the potential biological activities of these compounds, including their interactions with biological targets and their implications for pharmacological importance. For example, molecular docking studies have shown that derivatives of butanoic acid play a critical role in binding to specific biological targets, suggesting their utility in developing novel therapeutic agents with significant biological activities (Vanasundari et al., 2018).
Green Chemistry and Environmental Considerations
The synthesis and green metric evaluation of related compounds, like 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine, highlight the importance of environmentally friendly approaches in chemical synthesis. By assessing green metrics such as atom economy and reaction mass efficiency, researchers aim to minimize waste and improve the sustainability of chemical processes involved in the production of these compounds. Such efforts are crucial for reducing the environmental impact of chemical manufacturing and for the development of sustainable pharmaceuticals (Gilbile et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4S/c1-19-5-4-6(10(15)16)12-9-7(14(17)18)2-3-8(11)13-9/h2-3,6H,4-5H2,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDGNYAPUDQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2686605.png)

![N-(2-chlorophenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2686607.png)
![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)
![2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2686611.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2686615.png)

![(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2686617.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)